BenchChemオンラインストアへようこそ!

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Dopamine D2 receptor Beta-arrestin recruitment Functional antagonism

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione (CAS 2034243-04-2) is a synthetic small molecule featuring a quinolin-8-yloxy-piperidine scaffold linked via a 2-oxoethyl bridge to a pyrrolidine-2,5-dione terminus. It is cataloged as Compound 114 in US patent US9598387 and as CHEMBL3323015 in the ChEMBL database.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 2034243-04-2
Cat. No. B2590082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
CAS2034243-04-2
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C(=O)CCC4=O
InChIInChI=1S/C20H21N3O4/c24-17-6-7-18(25)23(17)13-19(26)22-11-8-15(9-12-22)27-16-5-1-3-14-4-2-10-21-20(14)16/h1-5,10,15H,6-9,11-13H2
InChIKeyAMGCOGQODDEDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione (CAS 2034243-04-2) – Core Pharmacological Identity and Procurement Rationale


1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione (CAS 2034243-04-2) is a synthetic small molecule featuring a quinolin-8-yloxy-piperidine scaffold linked via a 2-oxoethyl bridge to a pyrrolidine-2,5-dione terminus [1]. It is cataloged as Compound 114 in US patent US9598387 and as CHEMBL3323015 in the ChEMBL database [1]. The compound functions as a dual dopamine D2/D3 receptor antagonist with quantitatively characterized functional and binding profiles in recombinant human receptor systems [1]. Its well-defined structure and patent-verified identity make it a reference-grade tool for dopamine receptor pharmacology studies, requiring careful differentiation from neighboring congeners in the same chemical series.

Why In-Class Quinolinyloxypiperidine-Pyrrolidinediones Cannot Be Interchanged: The Case for Compound-Specific Selection of CAS 2034243-04-2


Although US9598387 discloses a family of quinolinyloxypiperidine-pyrrolidinedione derivatives sharing a common core, small structural perturbations within this series produce substantial shifts in dopamine receptor subtype potency and functional efficacy [1]. For instance, the direct neighbor Compound 115 differs by a single heterocyclic substitution yet exhibits a 1.3-fold higher IC50 at D2LR in an identical beta-arrestin recruitment assay [1]. Such variations render simple substitution scientifically unsound; procurement of the precise CAS 2034243-04-2 entity is necessary to reproduce reported pharmacological endpoints. The quantitative evidence below establishes the specific differentiators that justify selection of this exact compound over its closest patent analogs.

Head-to-Head Quantitative Differentiation of 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione Against Closest Patent Analogs


Superior D2LR Functional Antagonism Compared to Compound 115 in Identical Beta-Arrestin Recruitment Assay

In a direct head-to-head comparison using the same assay platform (ChEMBL_1450566), the target compound (Compound 114) demonstrated an IC50 of 37 nM for antagonism of pergolide-induced beta-arrestin translocation at human D2LR expressed in CHOK1 cells, whereas the structurally adjacent analog Compound 115 yielded an IC50 of 49 nM [1]. This represents a 1.32-fold improvement in potency for the target compound.

Dopamine D2 receptor Beta-arrestin recruitment Functional antagonism

High-Potency D3 Receptor Functional Antagonism with Nanomolar IC50

The target compound exhibited an IC50 of 0.4 nM for antagonist activity against human D3R expressed in CHO cells, assessed by inhibition of dopamine-induced [35S]GTPgammaS binding [1]. This establishes sub-nanomolar functional D3R antagonism as a defining feature of the compound's pharmacological fingerprint.

Dopamine D3 receptor GTPgammaS binding Functional antagonism

Moderate D3R Binding Affinity (Ki = 12 nM) Providing Defined Radioligand Displacement Characteristics

In radioligand displacement experiments, the target compound displayed a Ki of 12 nM against human D3R expressed in HEK293 cell membranes using [125I]IABN as the radioligand [1]. This quantifies its binding affinity independently of functional readout, providing a critical parameter for experimental design involving competitive binding protocols.

Dopamine D3 receptor Radioligand binding Binding affinity

Differential D2 vs D3 Selectivity Profile in Binding Assays

The compound exhibits a measurable D3/D2 binding selectivity. The D3R Ki is 12 nM [1], while the D2R Ki, measured under comparable conditions (stably transfected HEK cells expressing human D2-long, bicistronic expression system), is 436 nM [2]. This yields a D2/D3 Ki ratio of approximately 36-fold, indicating preferential D3R occupancy at low concentrations.

Dopamine receptor selectivity D2/D3 ratio Binding selectivity

Optimal Scientific and Industrial Application Scenarios for 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione Based on Quantitative Differentiation Evidence


Functional D2LR Antagonism Screening with Enhanced Assay Sensitivity

Investigators requiring reliable inhibition of dopamine-induced D2LR beta-arrestin recruitment can select this compound over Compound 115, benefiting from a 1.32-fold greater functional potency (IC50 37 nM vs 49 nM) in identical assay conditions [1]. This potency advantage reduces the compound concentration needed to achieve full receptor blockade, thereby minimizing solvent exposure and improving assay robustness in high-throughput screening formats.

Sub-Nanomolar D3R Functional Studies Requiring Minimal Compound Usage

For functional D3R antagonism assays employing [35S]GTPgammaS binding readouts, the compound's IC50 of 0.4 nM [2] enables experiments at picomolar to low nanomolar working concentrations. This is particularly valuable for expensive or scarce assay reagents, as compound consumption is dramatically reduced compared to less potent D3R antagonists.

Competitive Radioligand Binding Experiments with Defined D3R Affinity

The well-characterized D3R Ki of 12 nM ([125I]IABN displacement) [3] provides a reference data point for designing competitive binding protocols, calculating fractional receptor occupancy, and benchmarking novel D3R ligands. The moderate affinity ensures feasible competition with standard radioligands without requiring excessively long incubation times for equilibrium.

D2/D3 Selectivity Profiling Where Balanced Receptor Engagement Is Required

With a 36-fold D2/D3 binding selectivity ratio (D3 Ki = 12 nM; D2 Ki = 436 nM) [3][4], this compound occupies an intermediate position between highly D3-selective analogs (e.g., Compound 113, 122-fold) and non-selective ligands. This makes it suitable for in vivo studies where complete D2 receptor sparing is undesirable and some degree of D2 occupancy is therapeutically or experimentally relevant.

Quote Request

Request a Quote for 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.